molecular formula C12H15NO B7499976 1-(2,3-Dihydroindol-1-yl)-2-methylpropan-1-one

1-(2,3-Dihydroindol-1-yl)-2-methylpropan-1-one

Cat. No.: B7499976
M. Wt: 189.25 g/mol
InChI Key: DVSSNMHDNWXSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydroindol-1-yl)-2-methylpropan-1-one is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry

Preparation Methods

The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-methylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and suitable alkylating agents.

    Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and reduce reaction time.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.

    Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and inflammation.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(2)12(14)13-8-7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSSNMHDNWXSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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